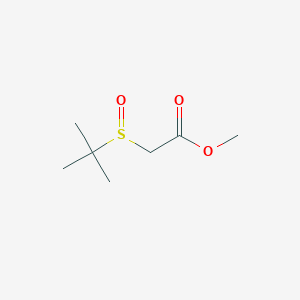![molecular formula C36H77N3 B13768046 1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]- CAS No. 69868-16-2](/img/structure/B13768046.png)
1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- is a complex organic compound with a unique structure that includes multiple octyl groups attached to an ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- typically involves the reaction of ethylenediamine with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N,N’-triethyl-: A similar compound with ethyl groups instead of octyl groups.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Contains methyl groups and exhibits different chemical properties.
Uniqueness
1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- is unique due to its long octyl chains, which impart distinct hydrophobic characteristics. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Propiedades
Número CAS |
69868-16-2 |
|---|---|
Fórmula molecular |
C36H77N3 |
Peso molecular |
552.0 g/mol |
Nombre IUPAC |
N'-[2-(dioctylamino)ethyl]-N,N'-dioctylethane-1,2-diamine |
InChI |
InChI=1S/C36H77N3/c1-5-9-13-17-21-25-29-37-30-34-39(33-28-24-20-16-12-8-4)36-35-38(31-26-22-18-14-10-6-2)32-27-23-19-15-11-7-3/h37H,5-36H2,1-4H3 |
Clave InChI |
YXOUIZKURYAMLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


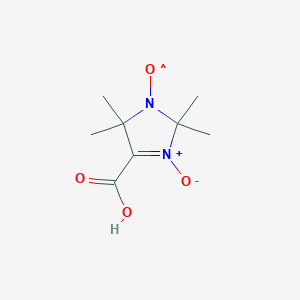
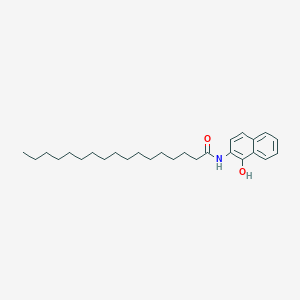
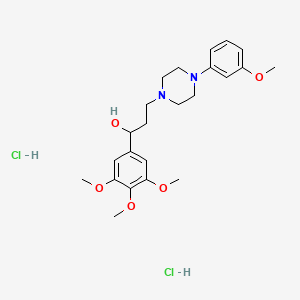

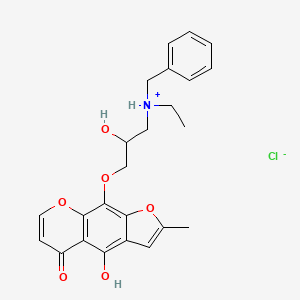
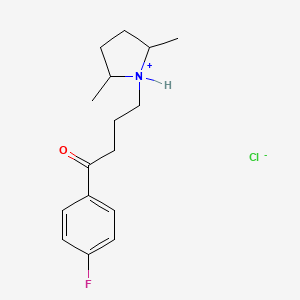

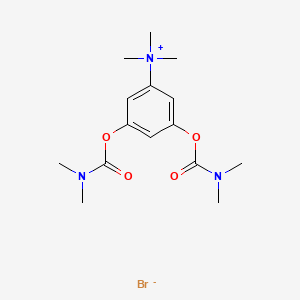
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
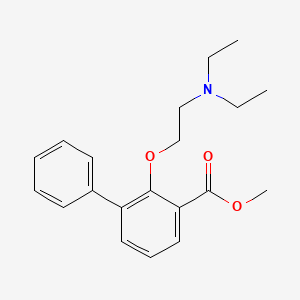
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
